Regioisomeric Scaffold Advantage: 2,7-Naphthyridine vs. 1,7-Naphthyridine in PDE5 Inhibition Potency and Selectivity
In a direct comparative study by Ukita et al. (2003), 2,7-naphthyridine derivative 4c demonstrated PDE5 inhibitory activity with an IC50 of 0.23 nM, whereas the corresponding 1,7-naphthyridine series showed distinct SAR with different potency and selectivity profiles [1]. Compound 4c exhibited >100,000-fold selectivity against PDE1-4 and 240-fold selectivity against PDE6, a selectivity profile that was specifically attributed to the 2,7-regioisomeric scaffold. In functional assays on isolated rabbit corpus cavernosum, 4c (EC30 = 5.0 nM) was more potent than Sildenafil (EC30 = 8.7 nM) [1]. This demonstrates that the 2,7-naphthyridine core provides a quantifiable differentiation in both potency and selectivity compared to the 1,7-isomer.
| Evidence Dimension | PDE5 inhibitory potency (IC50) and tissue relaxant efficacy (EC30) |
|---|---|
| Target Compound Data | 2,7-naphthyridine derivative 4c: IC50 = 0.23 nM (PDE5); EC30 = 5.0 nM (corpus cavernosum relaxation) |
| Comparator Or Baseline | Sildenafil: EC30 = 8.7 nM; 1,7-naphthyridine derivatives: distinct SAR with different potency profiles |
| Quantified Difference | IC50 = 0.23 nM; >100,000-fold selective vs. PDE1-4; 1.7-fold more potent than Sildenafil in tissue relaxation (EC30 ratio: 5.0 vs. 8.7 nM) |
| Conditions | In vitro PDE enzyme inhibition assay (recombinant human PDE5); ex vivo isolated rabbit corpus cavernosum relaxation assay |
Why This Matters
This provides the strongest class-level evidence that the 2,7-regioisomer conveys unique pharmacological properties not achievable with the 1,7-isomer, directly justifying selection of the 2,7-scaffold for PDE5-targeted programs.
- [1] Ukita, T.; Nakamura, Y.; Kubo, A.; Yamamoto, Y.; Moritani, Y.; Saruta, K.; Higashijima, T.; Omori, K. 1,7- and 2,7-Naphthyridine Derivatives as Potent and Highly Specific PDE5 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2003, 13(14), 2341–2345. PMID: 12824030. View Source
